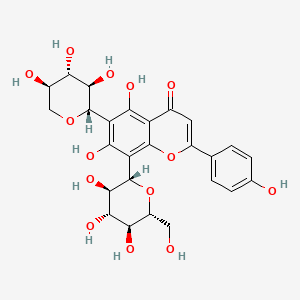

Vicenin-1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wirkmechanismus

Target of Action

Vicenin-1, a C-glycosylflavone, primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin System (RAS), which regulates blood pressure and fluid balance in the body.

Biochemical Pathways

The inhibition of ACE by this compound impacts the RAS pathway, leading to a decrease in angiotensin II levels. This results in vasodilation and a reduction in blood volume, ultimately lowering blood pressure. Additionally, this compound has been suggested to have potential anti-inflammatory properties, possibly impacting pathways related to inflammation .

Pharmacokinetics

After oral administration of this compound, the maximum concentration (Cmax) in the plasma was found to be 7.039 μg/mL, achieved at a time (Tmax) of 2 hours . The compound was found in higher concentrations in the liver and lungs . Approximately 24.2% of the administered dose was excreted via urinary excretion . The first-pass metabolism, poor solubility, and presence of a reducing sugar moiety in this compound may decrease its bioavailability .

Result of Action

The primary result of this compound’s action is the inhibition of ACE, leading to a decrease in blood pressure. Its potential anti-inflammatory properties could also contribute to its therapeutic effects . Moreover, this compound has been reported to have potent antioxidant and radioprotectant activities .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the growth environment, harvesting time, and growing years of the plant from which this compound is extracted can affect the compound’s concentration and, consequently, its efficacy . Furthermore, the compound’s stability and efficacy can be affected by the conditions under which it is stored .

Biochemische Analyse

Biochemical Properties

Vicenin-1 plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the notable interactions is with angiotensin-converting enzyme (ACE), where this compound exhibits inhibitory activity with an IC50 value of 52.50 μM . This interaction involves the formation of chelate complexes within the active center of ACE, leading to its inhibition. Additionally, this compound has been shown to interact with human serum albumin (HSA), forming a bimolecular complex that affects the protein’s structure and function .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been demonstrated to inhibit the epithelial-mesenchymal transition (EMT) in lung adenocarcinoma cells by deactivating the TGF-β/Smad and PI3K/Akt/mTOR signaling pathways . This inhibition results in reduced cell migration and invasion, highlighting its potential as an anti-metastatic agent. Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall impact on cell function.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound’s interaction with ACE involves the generation of chelate complexes within the enzyme’s active center, resulting in its inhibition . Additionally, this compound’s ability to inhibit the TGF-β1-induced EMT in lung adenocarcinoma cells is mediated through the deactivation of the TGF-β/Smad and PI3K/Akt/mTOR signaling pathways . These molecular interactions underline the compound’s diverse biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound exhibits stability and maintains its biological activity over extended periods. For example, after oral administration of 60 mg/kg of this compound in rats, the compound’s half-life (t1/2) was found to be 11.60 hours . This stability is crucial for its potential therapeutic applications. Additionally, long-term studies have indicated that this compound can exert sustained effects on cellular function, including its antioxidant and anti-inflammatory properties.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving rats, a single oral dose of 60 mg/kg of this compound resulted in a maximum concentration (Cmax) of 7.039 μg/mL in plasma . Higher doses have been associated with increased biological activity, but also with potential toxic or adverse effects. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing any harmful effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized in the liver, where it undergoes biotransformation to produce metabolites that retain biological activity . The compound’s interaction with metabolic enzymes influences metabolic flux and metabolite levels, contributing to its overall pharmacokinetic profile. Understanding these metabolic pathways is crucial for optimizing the therapeutic use of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. After administration, this compound is distributed to various tissues, with the highest concentrations observed in the liver and lungs The compound’s transport involves specific binding proteins and transporters that facilitate its movement across cellular membranes

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Vicenin-1 kann durch Fest-Flüssig-Extraktionsmethoden synthetisiert werden. So wurde es beispielsweise aus Bockshornkleesamen unter Verwendung der Hochleistungsflüssigkeitschromatographie (HPLC) mit einer C18-Säule und einer mobilen Phase aus Wasser und Acetonitril extrahiert . Der Extraktionsprozess beinhaltet eine Fest-Flüssig-Extraktion über TulsiconVRADS-400, gefolgt von einer chromatographischen Trennung .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet typischerweise die großtechnische Extraktion aus pflanzlichen Quellen. Der Prozess umfasst das Trocknen und Verpulvern des Pflanzenmaterials, gefolgt von der Extraktion mit Lösungsmitteln wie Methanol bei kontrollierten Temperaturen . Die extrahierte Verbindung wird anschließend mit HPLC-Methoden gereinigt, um einen hohen Reinheitsgrad zu erreichen .

Analyse Chemischer Reaktionen

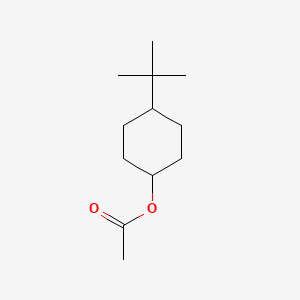

Arten von Reaktionen: Vicenin-1 durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. So ist this compound 6''-O-Acetat ein Derivat, das durch Acetylierung gebildet wird .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, sind Essigsäureanhydrid für die Acetylierung und verschiedene Lösungsmittel wie Methanol und Acetonitril für die Extraktion und Reinigung .

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene Derivate von this compound, wie z. B. This compound 6''-O-Acetat .

Wissenschaftliche Forschungsanwendungen

Vicenin-1 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Medizin: Untersuchungen haben gezeigt, dass this compound krebshemmende Eigenschaften besitzt, insbesondere bei der Hemmung der Epithel-Mesenchym-Transition in Lungenadenokarzinomzellen.

5. Wirkmechanismus

This compound entfaltet seine Wirkung über verschiedene molekulare Mechanismen:

Antioxidative Aktivität: Es fängt freie Radikale ab und hemmt oxidativen Stress, wodurch Zellen vor Schäden geschützt werden.

Entzündungshemmende Aktivität: this compound reduziert die Produktion von proinflammatorischen Zytokinen und Mediatoren über den NF-κB-Signalweg.

Krebshemmende Aktivität: Es hemmt die TGF-β1-induzierte Epithel-Mesenchym-Transition in Krebszellen, indem es die TGF-β/Smad- und PI3K/Akt/mTOR-Signalwege deaktiviert.

Strahlenschutz: this compound schützt vor strahleninduzierter Lipidperoxidation, indem es freie Radikale fängt.

Vergleich Mit ähnlichen Verbindungen

Vicenin-1 ähnelt anderen C-Glycosylflavonen wie Vicenin-2 und Isovitexin . Es ist jedoch einzigartig aufgrund seines spezifischen Glykosylierungsmusters und seiner starken biologischen Aktivitäten:

Eigenschaften

CAS-Nummer |

35927-38-9 |

|---|---|

Molekularformel |

C26H28O14 |

Molekulargewicht |

564.5 g/mol |

IUPAC-Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-3-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one |

InChI |

InChI=1S/C26H28O14/c27-6-13-18(33)20(35)22(37)26(39-13)15-11(30)5-10(29)14-19(34)16(25-21(36)17(32)12(31)7-38-25)23(40-24(14)15)8-1-3-9(28)4-2-8/h1-5,12-13,17-18,20-22,25-33,35-37H,6-7H2/t12-,13-,17+,18-,20+,21-,22-,25?,26+/m1/s1 |

InChI-Schlüssel |

UBAKZDOAVQRDGB-DXNHUJMOSA-N |

SMILES |

C1C(C(C(C(O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)C5C(C(C(C(O5)CO)O)O)O)O)O)O)O |

Isomerische SMILES |

C1[C@H]([C@@H]([C@H](C(O1)C2=C(OC3=C(C2=O)C(=CC(=C3[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)C5=CC=C(C=C5)O)O)O)O |

Kanonische SMILES |

C1C(C(C(C(O1)C2=C(OC3=C(C2=O)C(=CC(=C3C4C(C(C(C(O4)CO)O)O)O)O)O)C5=CC=C(C=C5)O)O)O)O |

Herkunft des Produkts |

United States |

Q1: What is Vicenin-1 and where is it found?

A1: this compound is a flavonoid C-glycoside, a type of natural product found in various plant species. It's notably present in plants utilized in traditional medicine, such as Desmodium styracifolium, Trigonella foenum-graecum (fenugreek), and Microcos paniculata. [, , , ]

Q2: What are the known biological activities of this compound?

A2: this compound has demonstrated a range of promising biological activities in preclinical studies, including:

- Platelet aggregation inhibition: This suggests potential for preventing blood clots. []

- Antioxidant effects: this compound can neutralize harmful free radicals, potentially protecting cells from damage. [, ]

- Radioprotective properties: Studies indicate it may offer protection against radiation-induced damage. []

- Anti-inflammatory action: this compound has shown the ability to reduce inflammation in experimental models. [, ]

- Improvement of blood flow: It has demonstrated potential in improving blood circulation in models of stagnant blood flow. []

Q3: How is this compound typically extracted and quantified?

A3: Researchers employ various techniques for this compound extraction, including solid-liquid extraction using adsorbents like Tulsion® ADS-400. [] Quantification often relies on High-Performance Liquid Chromatography (HPLC) methods, often coupled with UV detection, for accurate measurement. [, , ] More advanced methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are also utilized for increased sensitivity and selectivity in pharmacokinetic studies. []

Q4: Has the safety of this compound been evaluated?

A4: While preclinical studies suggest potential benefits, comprehensive safety data on this compound is limited. More research, including long-term studies, is needed to thoroughly assess its safety profile in humans.

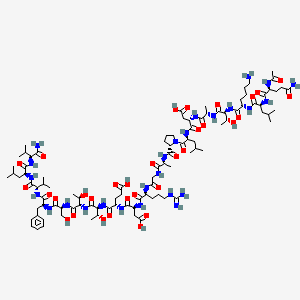

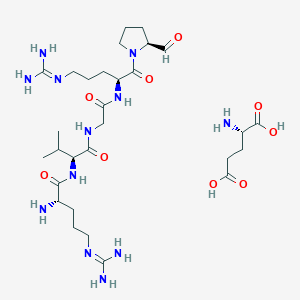

Q5: Can you describe the chemical structure of this compound?

A7: this compound is a flavone C-glycoside. While the specific spectroscopic data may vary slightly between sources, its core structure consists of an apigenin backbone (a flavonoid) with a C-linked glucose moiety at the C-6 position and a C-linked xylose moiety at the C-8 position. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B3028770.png)

![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B3028776.png)

![2-[[2-[[1-[2-[[2-[[2-[[1-[1-[2-Amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B3028783.png)

![4-fluoro-2-methyl-5-[(7-phenylmethoxyquinazolin-4-yl)amino]phenol;hydrochloride](/img/structure/B3028785.png)